![molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9](/img/structure/B2677566.png)

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid

描述

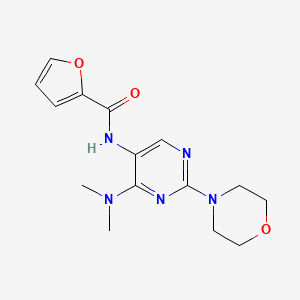

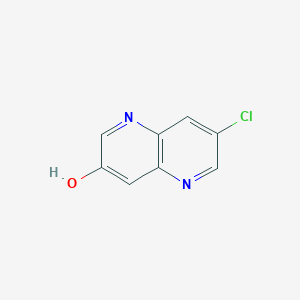

“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 . It is a solid substance at room temperature .

Molecular Structure Analysis

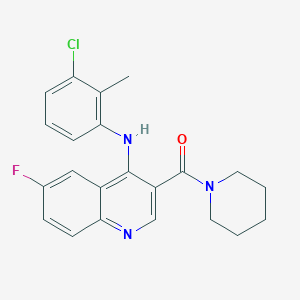

The molecular structure of “3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” consists of a benzoic acid moiety, a sulfonyl group, and a 4-methylpiperidine ring . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14 (9-10)19 (17,18)12-6-2-5-11 (8-12)13 (15)16 .Physical And Chemical Properties Analysis

“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a solid at room temperature . Its molecular weight is 283.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.科学研究应用

5-HT6 Receptor Antagonists

The compound is used in the synthesis of a novel class of 5-HT6 Receptor Antagonists . These antagonists are known to improve cognitive function in numerous animal models .

Treatment for Cognitive Decline

The compound has potential applications in the development of better treatment options for cognitive decline . This is particularly relevant for severe neurological disorders such as Alzheimer’s disease (AD), Schizophrenia, and Parkinson’s disease (PD) .

Increasing Neurotransmitter Levels

Studies have found that known 5-HT6R antagonists, which can be synthesized using this compound, have selectively increased glutamate and acetylcholine levels in the brain . This phenomenon is associated with learning and memory .

Potential Treatment for Alzheimer’s Disease

The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards the 5-HT6R suggests that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with AD .

Drug Discovery

The compound is used in the discovery of new drugs for the treatment of cognition through a novel mechanism of action . This is particularly important given the limited efficacy and poor tolerability of current treatment options .

Pharmacokinetic Profile

The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile , excellent selectivity and no Cytochrome P450 liabilities .

安全和危害

属性

IUPAC Name |

3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADICZLFNMCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid](/img/structure/B2677493.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)

![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)

![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)